

# The Toxicological Profile of Tofacitinib Metabolite-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Tofacitinib metabolite-1 |           |
| Cat. No.:            | B1651525                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Tofacitinib, an oral Janus kinase (JAK) inhibitor, undergoes hepatic metabolism to form several metabolites. The most prominent of these is Metabolite-1 (M1), also known as N-desmethyl-tofacitinib. This technical guide provides a comprehensive overview of the available toxicological data for **tofacitinib metabolite-1**. Extensive literature and regulatory searches indicate that while the metabolism of tofacitinib is well-characterized, specific toxicological studies on isolated metabolite M1 are not publicly available. The existing data consistently suggest that the pharmacological and toxicological effects of tofacitinib are predominantly attributed to the parent drug. Metabolite M1 is present in systemic circulation at low levels and exhibits significantly lower potency as a JAK inhibitor compared to tofacitinib. This guide summarizes the current understanding of tofacitinib metabolism, the known characteristics of its metabolites, and the general toxicological profile of the parent compound, which provides an indirect assessment of the potential risks associated with its metabolites.

#### Introduction to Tofacitinib Metabolism

Tofacitinib is primarily cleared through hepatic metabolism, accounting for approximately 70% of its elimination, with the remaining 30% excreted unchanged by the kidneys[1]. The metabolic process is mainly mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor and CYP2C19 playing a minor role[1][2][3].



In humans, tofacitinib is metabolized into at least eight metabolites. However, unchanged tofacitinib accounts for over 65% of the total circulating radioactivity following a radiolabeled dose[1][2]. Each of the eight identified metabolites represents less than 8% of the total circulating radioactivity, indicating that the systemic exposure to any single metabolite is low[1] [2]. The primary metabolic pathways include N-demethylation, oxidation of the piperidine ring and its side chain, and oxidation of the pyrrolopyrimidine ring[4][5].

## Tofacitinib Metabolite-1 (N-desmethyl-tofacitinib)

Metabolite M1 is the product of N-demethylation of tofacitinib[4]. Regulatory documents confirm that M1 is N-desmethyl-tofacitinib[4].

#### **Quantitative Data**

Specific quantitative toxicological data for **tofacitinib metabolite-1** from dedicated studies are not available in the public domain. The available information from human radiolabeled studies indicates that all metabolites, including M1, are present in plasma at concentrations less than 10% of the parent drug[6]. Furthermore, the potency of these metabolites for JAK1/JAK3 inhibition is reported to be less than or equal to 10% of that of tofacitinib itself[6].

Due to the lack of specific studies on M1, a quantitative data table for its toxicological profile cannot be constructed. The focus of non-clinical safety assessment has been on the parent drug, tofacitinib, given that it is the primary pharmacologically active and most abundant circulating entity.

#### **Experimental Protocols**

Detailed experimental protocols for toxicological studies specifically on **tofacitinib metabolite-**1 are not available as no such studies have been published. However, a general workflow for the identification and characterization of drug metabolites, which would have been employed for tofacitinib, is described below.

# General Experimental Workflow for Metabolite Identification

The following diagram illustrates a typical workflow for identifying and characterizing drug metabolites, a process that would have been applied to tofacitinib and led to the identification



of M1.

#### General Workflow for Drug Metabolite Identification



Click to download full resolution via product page

Caption: General workflow for drug metabolite identification.



### **Signaling Pathways**

The primary mechanism of action of tofacitinib is the inhibition of the JAK-STAT signaling pathway. Given that **tofacitinib metabolite-1** has significantly lower potency for JAK inhibition, its impact on this pathway is considered minimal compared to the parent drug. The following diagram illustrates the metabolic conversion of tofacitinib to metabolite M1 and their relative impact on the JAK-STAT pathway.

Metabolic Pathway of Tofacitinib to Metabolite M1 and Relative JAK Inhibition



Click to download full resolution via product page



Caption: Tofacitinib metabolism to M1 and relative JAK-STAT inhibition.

## **Toxicological Profile of Tofacitinib (Parent Drug)**

In the absence of specific data for metabolite M1, the toxicological profile of tofacitinib provides the primary basis for safety assessment.

#### Genotoxicity

Tofacitinib was not mutagenic in a bacterial reverse mutation assay and was not clastogenic in an in vivo rat micronucleus assay[4]. However, it was shown to be clastogenic in an in vitro chromosomal aberration assay in human peripheral blood lymphocytes in the presence of metabolic activation[4].

#### Carcinogenicity

In a 2-year carcinogenicity study in rats, tofacitinib was associated with an increased incidence of benign Leydig cell tumors, benign thymomas, and hibernomas[4]. No drug-related neoplasms were observed in a 6-month study in rasH2 transgenic mice[4].

#### **Reproductive and Developmental Toxicity**

Tofacitinib has been shown to be teratogenic in rats and rabbits at exposures that are multiples of the human clinical dose[4]. Effects included external, skeletal, and visceral malformations[4].

#### Other Toxicological Findings

The primary target organs for toxicity in animal studies were the immune and hematopoietic systems, which is consistent with the drug's mechanism of action[4]. Findings included lymphoid depletion, bone marrow hypocellularity, and decreased lymphocytes and natural killer cells.

#### Conclusion

The available evidence strongly indicates that the toxicological profile of tofacitinib is driven by the parent molecule. **Tofacitinib metabolite-1** (N-desmethyl-tofacitinib) is a minor metabolite with significantly reduced pharmacological activity. While a dedicated, in-depth toxicological profile for metabolite M1 is not publicly available, its low systemic exposure and weak potency



suggest a minimal contribution to the overall toxicity of tofacitinib. Future research focusing on the direct toxicological assessment of major tofacitinib metabolites could provide a more complete understanding of their safety profile, although current data suggest this is of low priority from a clinical safety perspective.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. research.unl.pt [research.unl.pt]
- 6. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [The Toxicological Profile of Tofacitinib Metabolite-1: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1651525#tofacitinib-metabolite-1-toxicological-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com